2-Hydroxybenzyl beta-d-glucopyranoside 2-Hydroxybenzyl beta-d-glucopyranoside Beta-isosalicin is a beta-D-glucoside that is beta-D-glucopyranose in which the hydroxy group at position 1R is substituted by a (2-hydroxybenzyl)oxy group. It is isolated from the flowers of Filipendula ulmaria. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative and a member of phenols.
Brand Name: Vulcanchem
CAS No.: 7724-09-0
VCID: VC1838345
InChI: InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1
SMILES: C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O
Molecular Formula: C13H18O7
Molecular Weight: 286.28 g/mol

2-Hydroxybenzyl beta-d-glucopyranoside

CAS No.: 7724-09-0

Cat. No.: VC1838345

Molecular Formula: C13H18O7

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxybenzyl beta-d-glucopyranoside - 7724-09-0

Specification

CAS No. 7724-09-0
Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1
Standard InChI Key VBSPBYNZPRRGSB-UJPOAAIJSA-N
Isomeric SMILES C1=CC=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
SMILES C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O
Canonical SMILES C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O

Introduction

2-Hydroxybenzyl beta-d-glucopyranoside is a chemical compound with the molecular formula C13H18O7 and a molecular weight of approximately 286.28 g/mol . It is a beta-D-glucoside, specifically a derivative of beta-D-glucopyranose, where the hydroxy group at position 1R is substituted by a (2-hydroxybenzyl)oxy group . This compound is also known as beta-isosalicin and is isolated from natural sources such as the flowers of Filipendula ulmaria .

Synthesis and Production

The synthesis of 2-hydroxybenzyl beta-d-glucopyranoside can be achieved through enzymatic glycosylation reactions. This process typically involves the use of beta-glucosidase enzymes to catalyze the reaction between 2-hydroxybenzyl alcohol and glucose. The reaction conditions, such as pH, temperature, and enzyme concentration, need to be optimized to maximize yield and purity. Phosphate buffers at pH 6-7 are commonly used to maintain optimal enzyme activity.

Synthesis Conditions

ParameterDescription
EnzymeBeta-glucosidase
pH6-7
BufferPhosphate buffer
Substrates2-Hydroxybenzyl alcohol, glucose

Biological and Chemical Reactions

2-Hydroxybenzyl beta-d-glucopyranoside exhibits antioxidant properties due to its phenolic structure, which can neutralize free radicals and reduce oxidative stress in biological systems. Additionally, glycosides like this compound can influence enzymatic activities by acting as substrates or inhibitors for specific enzymes, affecting carbohydrate metabolism and signaling pathways within cells.

Biological Activities

  • Antioxidant Activity: Neutralizes free radicals.

  • Enzyme Interaction: Acts as substrates or inhibitors for enzymes.

Analytical Techniques

To confirm the identity and purity of synthesized 2-hydroxybenzyl beta-d-glucopyranoside, analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed.

Analytical Methods

MethodPurpose
Infrared Spectroscopy (IR)Structural identification
Nuclear Magnetic Resonance (NMR)Structural elucidation
Mass Spectrometry (MS)Molecular weight confirmation

Applications and Occurrences

2-Hydroxybenzyl beta-d-glucopyranoside has been reported in various plant species, such as Filipendula ulmaria and Crepis foetida . Its applications span across research in natural product chemistry and applied biochemistry, highlighting its significance in both scientific research and practical applications.

Natural Occurrences

  • Filipendula ulmaria: Flowers.

  • Crepis foetida: Leaves or other parts.

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